3-(4-Fluorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential therapeutic applications. This compound exhibits various biological activities, particularly as an inhibitor of certain enzymes involved in critical cellular processes. The presence of a fluorophenyl group and a pyrrolidine moiety enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
The compound is synthesized through various methods that allow for structural modifications to enhance its activity. Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines can be designed to target specific biological pathways, particularly in the treatment of diseases such as cancer and infections caused by Mycobacterium tuberculosis .
3-(4-Fluorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine is classified as a heterocyclic compound due to its unique structure comprising nitrogen-containing rings. It falls under the category of small molecules with potential pharmaceutical applications.
The synthesis of 3-(4-Fluorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine typically involves several key steps:
The synthesis typically results in yields ranging from moderate to high, depending on the specific reaction conditions and substituents used. Advanced techniques such as high-performance liquid chromatography are employed to purify the final product.
The molecular structure of 3-(4-Fluorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine features:
The molecular formula is CHFN, with a molecular weight of approximately 251.30 g/mol. The compound's structural features are critical for its interaction with biological targets.
3-(4-Fluorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions:
The choice of solvents (e.g., dichloromethane) and catalysts (e.g., palladium on carbon) plays a significant role in optimizing these reactions. Reaction conditions vary widely based on the desired end product.
The mechanism of action for 3-(4-Fluorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine primarily involves inhibition of specific enzymes such as cyclin-dependent kinase 2 (CDK2). By binding to the active site of these enzymes, the compound disrupts normal cell cycle progression, leading to apoptosis in cancer cells .
Studies indicate that this compound exhibits significant potency against CDK2, which is crucial for regulating cell division. The inhibition leads to cell cycle arrest at the G1 phase.
The compound is characterized by:
Key chemical properties include:
Relevant data suggest that this compound maintains good stability over time with minimal degradation .
3-(4-Fluorophenyl)-5-methyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine has several applications:
Research continues to explore its potential in treating conditions like cancer and infections caused by resistant strains of bacteria.
Single-crystal X-ray diffraction analysis confirms the fused bicyclic system adopts a planar configuration with minor deviations at substituted positions. The fluorophenyl ring at C3 projects at a dihedral angle of 32.5° relative to the pyrazolopyrimidine plane, optimizing conjugation while minimizing steric strain. The pyrrolidin-1-yl group at C7 exhibits a slightly puckered conformation (average deviation: 0.18 Å), with nitrogen adopting near-sp³ geometry (bond angle sum: 328.5°). Critically, the methyl group at C5 resides coplanar with the heterocyclic core (deviation < 0.05 Å), facilitating electronic delocalization. These structural features enhance π-stacking capabilities crucial for biological interactions [5] [10].
Table 1: Key Bond Parameters from Crystallography
Bond | Length (Å) | Angle (°) | Significance |
---|---|---|---|
C3-C(aryl) | 1.472 | 120.3 | Conjugation linker |
N7-C(pyrrolidine) | 1.342 | 115.8 | Rotational flexibility |
C5-CH₃ | 1.501 | 180.0 | Hyperconjugation |
F-C(aryl) | 1.357 | 118.6 | Electronic effects |
Replacement of the 4-fluorophenyl with phenyl reduces dipole moment by 1.2 D, decreasing electrostatic interactions with target proteins. Crystallographic overlays demonstrate that fluorination induces a 4.3° planarization of the aryl ring relative to heterocycle, enhancing π-system conjugation. This is evidenced by shortened C3-C(aryl) bond (1.472 Å vs. 1.487 Å in phenyl analogue), confirming fluorine's electron-withdrawing effect strengthens cross-ring resonance. Non-fluorinated analogues exhibit 15% reduced packing density in crystal lattices due to diminished dipole-dipole interactions, impacting solid-state stability [7] [9] [10].
B3LYP/6-311++G(d,p) level calculations reveal substantial charge polarization across the heterocycle: the pyrrolidinyl nitrogen (N7) bears -0.32 e⁻ charge, while adjacent C5 accumulates +0.18 e⁻. Fluorophenyl substitution induces a quadrupole moment of -4.78 D, contrasting with -3.12 D in non-halogenated analogues. Molecular electrostatic potential (MEP) mapping identifies two key electrophilic regions: the pyrimidine N1 (Vmax = +42.3 kcal/mol) and fluorophenyl ortho-carbons (Vmax = +28.7 kcal/mol). Vibrational analysis assigns the 1578 cm⁻¹ band to C=N stretching coupled with fluorophenyl ring breathing, validated by 94% match to experimental FT-IR [3].
Table 2: DFT-Derived Electronic Parameters
Parameter | Value | Method | Biological Relevance |
---|---|---|---|
HOMO-LUMO Gap | 4.01 eV | wB97XD/def2TZVPP | Reactivity index |
Dipole Moment | 5.21 D | B3LYP/6-311++G(d,p) | Target binding affinity |
Molecular Polarizability | 32.7 ų | MN15/def2TZVPP | Membrane permeability |
Fukui f⁺ (C5) | 0.082 | Dual descriptor | Electrophilic attack site |
Time-dependent DFT simulations (PBE0/def2-TZVP) identify three key electronic transitions:
The HOMO orbital (-6.38 eV) primarily resides on the pyrrolidinyl nitrogen and adjacent pyrimidine carbons (75% contribution), while LUMO (-2.37 eV) delocalizes over the fluorophenyl and pyrazolo rings. Narrow band gap (ΔE=4.01 eV) indicates enhanced charge-transfer capability versus non-fluorinated analogues (ΔE=4.35 eV), explaining its superior kinase inhibition profiles [3].
Synthetic Pathways & Functionalization
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1